endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride
Overview
Description
Endo-8-Azabicyclo[321]octan-3-ol hydrochloride is a chemical compound with the molecular formula C7H14ClNOThis compound is part of the tropane alkaloid family, which is known for its diverse biological activities .
Mechanism of Action
Mode of Action
It is known that many compounds with similar structures interact with various receptors in the body, leading to a range of physiological effects .
Biochemical Pathways
Nortropine hydrochloride is believed to be involved in the tropane alkaloid biosynthesis pathway, a complex process that involves multiple enzymatic reactions . Tropane alkaloids are plant metabolites that have evolved in response to nature’s biotic and abiotic forces .
Pharmacokinetics
The physicochemical properties of a molecule can provide some insights into its potential adme properties . For instance, its molecular weight, solubility, and lipophilicity can influence its absorption and distribution in the body .
Result of Action
It is known that changes in the physicochemical properties of highly hygroscopic pharmaceuticals and nutraceuticals can result in adverse effects on their therapeutic performances and shelf life .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, humidity, and pH can affect the stability and efficacy of a compound . For instance, highly hygroscopic compounds can undergo significant changes in their physicochemical properties due to chemical degradation or solid-state transition, which can impact their therapeutic performance and shelf life .
Preparation Methods
The synthesis of endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride involves several steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the addition, condensation, and decarboxylation of butanedial with isopropylamine hydrochloride and acetonedicarboxylic acid in the presence of sodium acetate, followed by hydrogenation using an active nickel catalyst .
Chemical Reactions Analysis
Endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its interaction with neurotransmitter systems.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products
Comparison with Similar Compounds
Endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride is unique due to its specific structure and biological activities. Similar compounds include:
Tropine: Another tropane alkaloid with similar biological activities.
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride: A related compound with a benzyl group attached to the nitrogen atom.
Endo-8-isopropyl-8-azabicyclo[3.2.1]octan-3-ol: A similar compound with an isopropyl group attached to the nitrogen atom
These compounds share structural similarities but differ in their specific substituents and biological activities.
Biological Activity
Endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride (CAS Number: 14383-51-8) is a bicyclic compound known for its significant biological activity, particularly as a monoamine neurotransmitter reuptake inhibitor . This compound's structure is characterized by a nitrogen atom integrated into a saturated ring structure, with a hydroxyl group at the 3-position, making it a potential candidate for pharmacological applications.
- Molecular Formula : C8H14ClN
- Molecular Weight : Approximately 163.65 g/mol
- Solubility : High solubility profile, indicating favorable bioavailability.
Biological Mechanism
The primary mechanism of action for this compound involves its role as a reuptake inhibitor of monoamine neurotransmitters, which include serotonin, norepinephrine, and dopamine. This activity suggests potential therapeutic applications in treating various neurological disorders such as depression and anxiety.
Interaction with Neurotransmitter Systems
Research indicates that compounds within this structural family can significantly influence neurotransmitter levels in the brain, thereby modulating mood and cognitive functions. The compound's structural similarity to tropane alkaloids further supports its potential in pharmacological studies.
Research Findings
Several studies have explored the biological activity of this compound:
-
Monoamine Transporter Inhibition :
- Studies have shown that this compound exhibits binding affinity to serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), which are critical targets in the treatment of mood disorders.
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Case Studies :
- A study involving animal models demonstrated that administration of this compound resulted in significant behavioral changes consistent with increased serotonin and norepinephrine levels, suggesting its efficacy as an antidepressant .
Comparative Analysis of Similar Compounds
The following table summarizes compounds structurally related to this compound, highlighting their similarity indices and potential biological activities.
Compound Name | CAS Number | Similarity Index |
---|---|---|
Exo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride | 17366-48-2 | 0.96 |
8-Azabicyclo[3.2.1]octane hydrochloride | 6760-99-2 | 0.70 |
(1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one | 5932-53-6 | 0.67 |
Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine | 87571-88-8 | 0.66 |
7-Azabicyclo[2.2.1]heptane hydrochloride | 27514-07-4 | 0.64 |
The uniqueness of this compound lies in its specific stereochemistry and biological activity profile that differentiates it from similar bicyclic compounds.
Synthesis Methodologies
The synthesis of this compound typically involves several methodologies:
- Microwave-Assisted Synthesis : This method allows for efficient production with reduced reaction times.
- Classical Organic Synthesis Techniques : Traditional methods remain relevant for producing this compound efficiently.
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-3-5-1-2-6(4-7)8-5;/h5-9H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RROJVSOIIWHLCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40932119 | |
Record name | 8-Azabicyclo[3.2.1]octan-3-olato(2-)--hydrogen chlorido(2-) (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40932119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14383-51-8 | |
Record name | endo-8-Azabicyclo(3.2.1)octan-3-ol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014383518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Azabicyclo[3.2.1]octan-3-olato(2-)--hydrogen chlorido(2-) (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40932119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Endo-8-azabicyclo[3.2.1]octan-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.854 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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